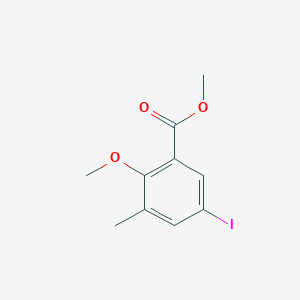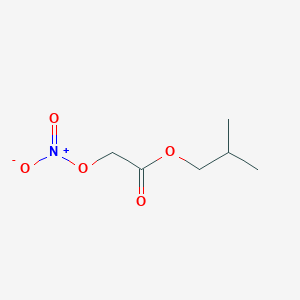
Glycolic acid, nitrate, isobutyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycolic acid, nitrate, isobutyl ester: is an organic compound with the molecular formula C₆H₁₁NO₅ It is a derivative of glycolic acid, where the hydroxyl group is esterified with isobutyl alcohol and the carboxyl group is nitrated
准备方法
Synthetic Routes and Reaction Conditions:
Esterification: Glycolic acid can be esterified with isobutyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. This reaction typically involves heating the reactants to facilitate the formation of the ester.
Nitration: The esterified product is then subjected to nitration using a nitrating agent such as nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the nitrate ester.
Industrial Production Methods: Industrial production of glycolic acid, nitrate, isobutyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
化学反应分析
Types of Reactions:
Hydrolysis: Glycolic acid, nitrate, isobutyl ester can undergo hydrolysis in the presence of water, leading to the formation of glycolic acid and isobutyl alcohol.
Reduction: The nitrate group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the isobutyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst such as palladium.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Glycolic acid and isobutyl alcohol.
Reduction: Glycolic acid, amine derivative.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions due to its unique functional groups.
Biology:
Biodegradable Polymers: Used in the production of biodegradable polymers for medical applications such as sutures and drug delivery systems.
Medicine:
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Industry:
Energetic Materials: Used in the formulation of energetic materials such as propellants and explosives due to the presence of the nitrate group.
作用机制
Molecular Targets and Pathways: The mechanism of action of glycolic acid, nitrate, isobutyl ester involves its reactivity with various biological and chemical targets. The nitrate group can release nitric oxide, which has various biological effects such as vasodilation. The ester group can undergo hydrolysis, releasing glycolic acid and isobutyl alcohol, which can further participate in metabolic pathways.
相似化合物的比较
Glycolic acid, ethyl ester: Similar ester but with an ethyl group instead of isobutyl.
Glycolic acid, nitrate, methyl ester: Similar nitrate ester but with a methyl group instead of isobutyl.
Lactic acid, nitrate, isobutyl ester: Similar structure but with a lactic acid backbone instead of glycolic acid.
Uniqueness: Glycolic acid, nitrate, isobutyl ester is unique due to the combination of the glycolic acid backbone, the nitrate group, and the isobutyl ester. This combination imparts unique chemical properties and reactivity, making it valuable for specific applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
5426-54-0 |
|---|---|
分子式 |
C6H11NO5 |
分子量 |
177.16 g/mol |
IUPAC 名称 |
2-methylpropyl 2-nitrooxyacetate |
InChI |
InChI=1S/C6H11NO5/c1-5(2)3-11-6(8)4-12-7(9)10/h5H,3-4H2,1-2H3 |
InChI 键 |
CKQILHWPHPTJBO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)CO[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



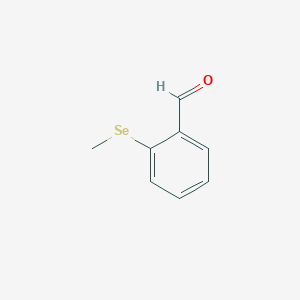
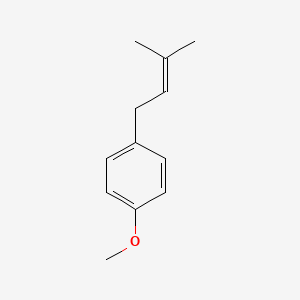
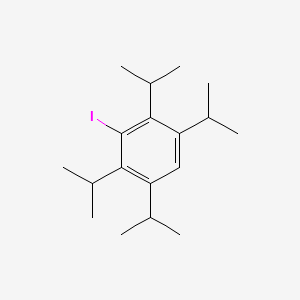
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
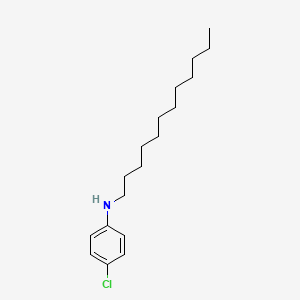
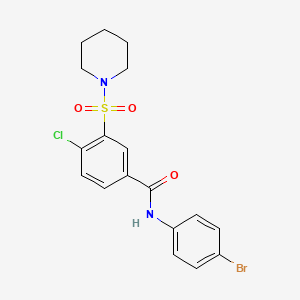
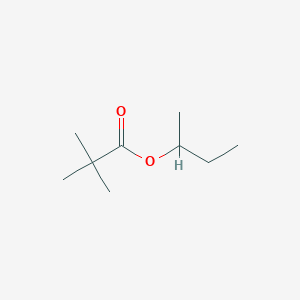
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
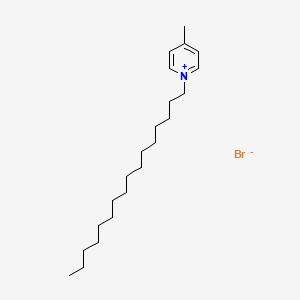

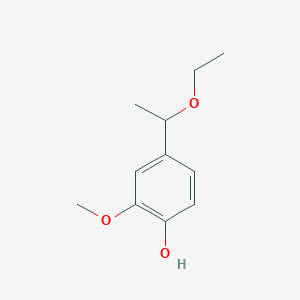
![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
